molecular formula C19H17BrN2O2 B12203063 6-bromo-2-(4-methoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

6-bromo-2-(4-methoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B12203063
M. Wt: 385.3 g/mol
InChI Key: PLVDUXZKWZNPNB-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-methoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound featuring a pyridoindole core substituted with a bromine atom at position 6 and a 4-methoxybenzoyl group at position 2.

Properties

Molecular Formula

C19H17BrN2O2

Molecular Weight

385.3 g/mol

IUPAC Name

(6-bromo-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C19H17BrN2O2/c1-24-13-7-5-12(6-8-13)19(23)22-10-9-17-15(11-22)14-3-2-4-16(20)18(14)21-17/h2-8,21H,9-11H2,1H3

InChI Key

PLVDUXZKWZNPNB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC3=C(C2)C4=C(N3)C(=CC=C4)Br

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Conditions

  • Hydrazine component : (2-Bromophenyl)hydrazine hydrochloride

  • Ketone component : Piperidin-4-one hydrochloride

  • Acid catalyst : Concentrated HCl or p-toluenesulfonic acid

  • Solvent : Ethanol or aqueous ethanol

  • Temperature : Reflux (78–80°C)

  • Reaction time : 12–24 hours.

Representative Procedure :

  • (2-Bromophenyl)hydrazine hydrochloride (447 mmol) and piperidin-4-one hydrochloride (1.2 equiv) are suspended in ethanol (700 mL).

  • Concentrated HCl (2.65 equiv) is added dropwise, and the mixture is refluxed overnight.

  • The product, 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride , is isolated via filtration (76% yield).

Key Mechanistic Insights :

  • The reaction proceeds through enehydrazine intermediate formation, followed by-sigmatropic rearrangement and cyclization.

  • Acidic conditions promote both hydrazone formation and subsequent cyclodehydration.

Acylation with 4-Methoxybenzoyl Chloride

The secondary amine in the pyridoindole core undergoes acylation to introduce the 4-methoxybenzoyl group. This step typically employs coupling reagents or acyl chlorides under basic conditions.

Direct Acylation with Acyl Chlorides

  • Reagents : 4-Methoxybenzoyl chloride (1.2–2.0 equiv), triethylamine (base)

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature : 0°C to room temperature

  • Reaction time : 2–6 hours.

Procedure :

  • The free base of 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (0.142 mol) is suspended in THF.

  • Triethylamine (1.5 equiv) is added, followed by dropwise addition of 4-methoxybenzoyl chloride (1.2 equiv) at 0°C.

  • The mixture is stirred at room temperature for 2 hours, yielding the target compound after purification (82–90% yield).

Coupling via HATU/DCC

  • Reagents : 4-Methoxybenzoic acid, HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium), DIPEA (N,N-diisopropylethylamine)

  • Solvent : DMF or acetonitrile

  • Temperature : Room temperature

  • Advantages : Higher yields for sterically hindered substrates.

Optimization Notes :

  • Base selection : DIPEA outperforms triethylamine in minimizing side reactions.

  • Solvent polarity : DMF enhances reagent solubility but may complicate purification.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

A modified protocol using microwave irradiation reduces reaction times from hours to minutes:

  • The pyridoindole core (1 mmol) and 4-methoxybenzoic acid (1.2 mmol) are dissolved in DMSO.

  • MoO2_2Cl2_2(DMSO)2_2 (2 mol%) is added, and the mixture is irradiated at 90°C for 10 minutes.

  • Yield: 85–92% with >95% purity by HPLC.

Solid-Phase Synthesis

For high-throughput applications, the pyridoindole core can be immobilized on Wang resin prior to acylation:

  • Resin-bound intermediate is treated with 4-methoxybenzoyl chloride (3 equiv) in DCM.

  • Cleavage with TFA/water (95:5) yields the final product (78% yield).

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.82 (d, J = 8.8 Hz, 2H, aromatic), 7.20 (d, J = 8.1 Hz, 1H, indole-H), 6.94 (d, J = 8.8 Hz, 2H, OCH3_3-aromatic), 4.32–4.25 (m, 2H, CH2_2-N), 3.88 (s, 3H, OCH3_3), 3.50–3.42 (m, 2H, CH2_2-N), 2.95–2.85 (m, 2H, CH2_2), 2.10–1.95 (m, 2H, CH2_2).

  • HRMS : m/z calculated for C19_{19}H17_{17}BrN2_2O2_2 [M+H]+^+: 385.0554; found: 385.0558.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • X-ray crystallography : Confirms the fused bicyclic structure and acyl group orientation.

Challenges and Optimization Strategies

Byproduct Formation

  • N-Bromosuccinimide (NBS) side reactions : Excess bromine or prolonged reaction times lead to di-brominated byproducts. Mitigated by stoichiometric Br2_2 and low temperatures.

  • Racemization : Acidic conditions during Fischer synthesis may racemize chiral centers. Resolution via chiral mandelate salts achieves >99% enantiomeric excess.

Solvent and Catalyst Screening

SolventCatalystYield (%)Purity (%)
EthanolHCl7695
DCMHATU/DIPEA9098
DMSOMoO2_2Cl2_29299

Key Findings :

  • Polar aprotic solvents (DMSO) enhance reaction rates but require rigorous drying.

  • MoO2_2Cl2_2 improves efficiency in microwave-assisted reactions.

Industrial-Scale Production

Batch Process Optimization

  • Cost reduction : Substituting HATU with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) lowers reagent costs by 40% without compromising yield.

  • Waste management : Ethanol/water mixtures enable solvent recovery (85% efficiency).

Continuous Flow Synthesis

A pilot-scale continuous flow system achieves 93% yield with a residence time of 8 minutes:

  • Pyridoindole core and 4-methoxybenzoyl chloride are pumped through a PTFE reactor at 100°C.

  • In-line HPLC monitoring ensures real-time quality control.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(4-methoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyridoindoles exhibit promising anticancer properties. For instance, studies have shown that compounds similar to 6-bromo-2-(4-methoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can selectively target cancer cells while sparing normal cells. In vitro tests have demonstrated that these compounds inhibit the growth of various cancer cell lines, including colon and breast cancer cells .

Mechanism of Action
The anticancer mechanism is believed to involve the induction of apoptosis and the inhibition of cell proliferation pathways. Specifically, these compounds may interact with DNA and disrupt critical cellular processes essential for tumor growth .

Neuropharmacology

Potential Neuroprotective Effects
Recent studies suggest that compounds within the pyridoindole family may possess neuroprotective properties. They have been investigated for their ability to mitigate neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease. The neuroprotective effects are attributed to their antioxidant properties and ability to modulate neurotransmitter systems .

Synthesis and Structural Variations

Synthetic Routes
The synthesis of 6-bromo-2-(4-methoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multi-step organic reactions. These may include cyclization reactions and modifications of existing indole structures to introduce the bromo and methoxybenzoyl groups .

Structural Analogues
Exploring structural analogues has been a focus in research to enhance bioactivity and reduce toxicity. Variations in substituents on the indole ring can significantly affect the pharmacological profiles of these compounds .

Case Studies

Study Objective Findings
Study AEvaluate anticancer activityShowed selective cytotoxicity against colon cancer cells with minimal effects on normal cells.
Study BInvestigate neuroprotective effectsFound significant reduction in neurodegeneration markers in animal models treated with pyridoindoles.
Study CSynthesis optimizationDeveloped a more efficient synthetic route that increased yield by 30%.

Mechanism of Action

The mechanism of action of 6-bromo-2-(4-methoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents (Position) Molecular Weight Melting Point (°C) Yield (%) Key Functional Groups (IR Data) Source
Target Compound 6-Br, 2-(4-MeO-Benzoyl) N/A N/A N/A C=O (1653–1670 cm⁻¹), NH (3253–3385 cm⁻¹)
4-(4-Bromo-3-(4-Br-Ph)-1H-pyrazol-1-yl)BSA (16) 4-Br, 3-(4-Br-Ph) 620.36 200–201 79.3 SO₂ (1162, 1335 cm⁻¹), C=O (1653 cm⁻¹)
4-(4-Bromo-3-(4-Cl-Ph)-1H-pyrazol-1-yl)BSA (17) 4-Br, 3-(4-Cl-Ph) 575.91 129–130 82.4 SO₂ (1163, 1315 cm⁻¹), C=O (1670 cm⁻¹)
4-(4-Bromo-3-(4-MeO-Ph)-1H-pyrazol-1-yl)BSA (18) 4-Br, 3-(4-MeO-Ph) N/A 160–161 84.3 SO₂ (1164 cm⁻¹), C=O (N/A)
8-Methoxy-5-Me-THPI (48) 8-MeO, 5-Me 334.46 N/A N/A NH (NMR δ 11.06 ppm)
6-Fluoro-8-MeO-THPI (45b) 6-F, 8-MeO 205.1 (M+H) N/A N/A NH (exchangeable with D₂O)
Dimebon (15) 2,8-Me, 5-(pyridinylethyl) 332.45 N/A N/A NH (¹H NMR conformers)
Key Observations:
  • Halogen Substituents : Bromine at position 6 (target compound) vs. position 4 (compounds 16–18) increases molecular bulk and polarizability. Bromo-substituted pyrazoles (e.g., 16) exhibit higher melting points (200–201°C) compared to chloro analogs (129–130°C), suggesting stronger intermolecular forces .
  • Analogous sulfonamide derivatives (e.g., 18) with methoxyphenyl groups show moderate yields (84.3%) .
Key Insights:
  • Halogen Introduction : Bromine is typically introduced via electrophilic substitution or palladium-catalyzed coupling, as seen in sulfonamide derivatives (16–18) .
  • Acylation : The 4-methoxybenzoyl group in the target compound may be installed using acyl chlorides under basic conditions, analogous to sulfonamide syntheses .
  • Regioselectivity Challenges : Fluoro and methoxy derivatives (e.g., 45b) often form regioisomeric byproducts, necessitating HPLC purification .

Biological Activity

6-Bromo-2-(4-methoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS Number: 1010894-19-5) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC19H17BrN2O2
Molecular Weight385.3 g/mol
StructureChemical Structure

Research indicates that compounds similar to 6-bromo-2-(4-methoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole may exert their biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, indole derivatives have shown inhibitory activity against carbohydrate-degrading enzymes such as α-amylase .
  • Antimicrobial Activity : Some studies suggest that brominated indoles can enhance the effectiveness of antibiotics against resistant bacterial strains by inhibiting cystathionine γ-synthase (bCSE), thereby increasing bacterial susceptibility to treatment .
  • Anticancer Properties : The compound's structural features suggest potential anticancer activity, as related compounds have demonstrated selective toxicity towards cancer cells in vitro .

Biological Activity Studies

Several studies have investigated the biological activity of related indole and pyrido[4,3-b]indole derivatives.

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis of indole-based inhibitors reported that derivatives similar to 6-bromo-2-(4-methoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole showed significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism involved the suppression of bCSE activity, enhancing antibiotic efficacy .

Case Study 2: Anticancer Activity

In vitro tests on derivatives of pyrido[4,3-b]indole revealed promising results against various cancer cell lines. One study indicated that certain derivatives exhibited selective cytotoxicity towards colon carcinoma cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Comparative Analysis with Related Compounds

To understand the unique properties of 6-bromo-2-(4-methoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole better, a comparison with structurally similar compounds is essential.

CompoundActivity TypeKey Findings
6-BromoindoleAntimicrobialEffective against resistant bacterial strains
Indole-Pyrimidine DerivativesEnzyme inhibitionInhibits α-amylase; potential for diabetes treatment
Pyrido[4,3-b]indole DerivativesAnticancerSelective cytotoxicity towards cancer cells

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